1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
Description
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Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2/c28-19(9-15-14-3-1-2-4-16(14)29-24-15)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,10-13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQELSDVWEUVKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antifungal, and antibacterial properties, alongside structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The presence of the triazole and piperazine moieties is significant for its biological activity.
Target of Action : Compounds similar to this one have been shown to target various cellular pathways involved in cancer proliferation and microbial resistance. Specifically, they may inhibit key enzymes or disrupt cellular signaling pathways.
Mode of Action : The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell wall synthesis in bacteria. For instance, triazole derivatives are known to interfere with the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity .
Anticancer Activity
Recent studies have indicated that this compound exhibits potent inhibitory effects against several cancer cell lines. The IC50 values reported range from 15.6 µM to 23.9 µM , suggesting significant efficacy in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.6 |
| HeLa (Cervical) | 20.3 |
| A549 (Lung) | 23.9 |
Antifungal Activity
The compound has demonstrated antifungal properties against various strains. A review highlighted its effectiveness comparable to standard antifungal agents . The Minimum Inhibitory Concentration (MIC) values indicate good antifungal activity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
Antibacterial Activity
In terms of antibacterial activity, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole and piperazine rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances the compound's potency against certain pathogens .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Cancer Treatment Model : In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Fungal Infection Model : In an animal model infected with Candida species, treatment with the compound showed improved survival rates and reduced fungal load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
